molecular formula C10H10F3NO5 B15336458 1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol

1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B15336458
M. Wt: 281.18 g/mol
InChI Key: PMGDJXFUUHJXTC-UHFFFAOYSA-N
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Description

1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol featuring a nitro-substituted phenyl ring with methoxy groups at the 4- and 5-positions and a 2,2,2-trifluoroethanol moiety. This compound combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, creating a unique electronic profile. Its synthesis often involves nucleophilic substitution or reduction of precursor ketones, as seen in related compounds like 1-(4,5-dimethoxy-2-nitrophenyl)ethanol, which is used in phosphoramidite derivatives for oligonucleotide synthesis .

Properties

Molecular Formula

C10H10F3NO5

Molecular Weight

281.18 g/mol

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H10F3NO5/c1-18-7-3-5(9(15)10(11,12)13)6(14(16)17)4-8(7)19-2/h3-4,9,15H,1-2H3

InChI Key

PMGDJXFUUHJXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C(F)(F)F)O)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4,5-dimethoxy-2-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as sodium borohydride.

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide in the presence of a base.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

    Photolysis: The compound can undergo photolysis, leading to the formation of reactive intermediates.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can participate in redox reactions, while the methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Comparative Data

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups pKa (if applicable)
Target Compound C₁₀H₁₀F₃NO₅ 281.19 Trifluoroethanol, nitro, methoxy ~12
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone C₁₀H₁₁NO₅ 225.20 Ketone, nitro, methoxy N/A
DMNPE C₁₀H₁₁N₃O₅ 269.21 Diazoethane, nitro, methoxy N/A
C144 C₈H₅BrF₅O 307.03 Trifluoroethanol, bromo, difluoro N/A

Research Findings and Implications

  • Bioisosteric Utility: The target compound’s trifluoroethanol group mimics carboxylic acids while avoiding their ionization, enhancing BBB permeability in CNS drug candidates . In contrast, trifluoromethylketones equilibrate with hydrates under physiological conditions, complicating their pharmacokinetics .
  • Photo-Control Mechanisms : DMNPE’s rapid photolysis contrasts with the target compound’s stability, making the latter less suitable for caging but ideal for environments requiring prolonged activity .
  • Synthetic Flexibility: The nitro-methoxy phenyl group facilitates diverse functionalization (e.g., phosphoramidite derivatives), though trifluoroethanol’s steric bulk may slow reaction kinetics compared to smaller substituents .

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